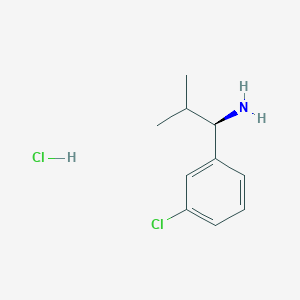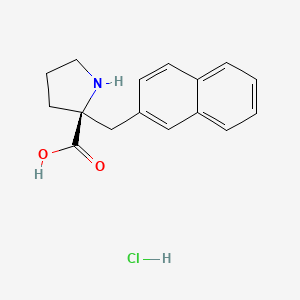
1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea is a complex organic compound characterized by its unique molecular structure. This compound features a fluorophenyl group, a pyridinyl group, and a pyrazinyl group, all connected through a urea linkage. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea typically involves multiple steps, starting with the preparation of the fluorophenyl and pyridinyl precursors. These precursors are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the purity and yield of the product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry and automated systems are often employed to maintain consistency and efficiency. The use of catalysts and optimized reaction parameters helps in achieving high yields and reducing by-products.
化学反应分析
Types of Reactions: 1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form fluorobenzene derivatives.
Reduction: The pyridinyl group can be reduced to form pyridine derivatives.
Substitution: The urea linkage can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Fluorobenzene derivatives, such as fluorobenzene sulfonic acid.
Reduction Products: Pyridine derivatives, such as piperidine.
Substitution Products: Urea derivatives with various alkyl or aryl groups.
科学研究应用
1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea exerts its effects involves its interaction with molecular targets and pathways. The fluorophenyl group can bind to specific receptors or enzymes, modulating their activity. The pyridinyl and pyrazinyl groups contribute to the compound's ability to interact with biological systems, influencing various biochemical pathways.
相似化合物的比较
1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea is unique due to its specific combination of functional groups. Similar compounds include:
1-(4-Fluorophenyl)piperazine: This compound features a fluorophenyl group attached to a piperazine ring, differing in its urea linkage and pyridinyl group.
1-(4-Fluorophenyl)urea: This simpler compound lacks the pyridinyl and pyrazinyl groups, resulting in different chemical properties and applications.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-[(3-pyridin-3-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O/c18-13-3-5-14(6-4-13)23-17(24)22-11-15-16(21-9-8-20-15)12-2-1-7-19-10-12/h1-10H,11H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWTXIIMODPDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2920814.png)




![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2920820.png)
![6-chloro-4-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2920822.png)



![N'-(3,4-dimethoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2920830.png)

